molecular formula C₁₇H₂₂N₄O₁₂P₂ B1142223 Unii-92C8wzz28Z CAS No. 86108-27-2

Unii-92C8wzz28Z

Cat. No. B1142223
CAS RN: 86108-27-2
M. Wt: 536.32
InChI Key:
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Scientific Research Applications

Antioxidant Properties

Studies have shown that Riboflavin 3’,4’-diphosphate exhibits antioxidant properties, helping to alleviate oxidative stress. This stress is implicated in the development of chronic diseases such as cancer, diabetes, and cardiovascular diseases. Riboflavin’s role as an antioxidant makes it a potential therapeutic agent in managing these conditions .

Riboflavin Biosynthesis

Riboflavin 3’,4’-diphosphate is involved in the biosynthesis of riboflavin, which is essential for various redox processes in living cells. Understanding the biosynthesis pathway can aid in the development of novel anti-infective drugs, as these enzymes are absent in animals and present in microbes .

Biotechnological Production

The compound plays a role in the biotechnological production of riboflavin, which is used in animal husbandry and as a dietary supplement. Optimizing the production process through genetic and enzymatic research can lead to more efficient and cost-effective methods .

Enzyme Cofactor

Riboflavin 3’,4’-diphosphate serves as a cofactor for various flavoprotein enzymes. These enzymes are involved in numerous biological pathways, and research into their mechanisms can contribute to the development of drugs targeting specific metabolic pathways .

Photodynamic Therapy

Due to its ability to act as a prooxidant under ultraviolet irradiation, Riboflavin 3’,4’-diphosphate has potential applications in photodynamic therapy. This therapy is used to treat certain medical conditions, including cancer, by utilizing light-sensitive compounds to generate reactive oxygen species that can kill cells .

Safety And Hazards

The toxicity of “Unii-92C8wzz28Z” depends on the dosage and route of exposure. It has low toxicity when ingested but can cause skin and eye irritation upon contact.

properties

IUPAC Name

[(2S,3S,4R)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,5-dihydroxy-4-phosphonooxypentan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(23)14(33-35(29,30)31)12(6-22)32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDBHGNYCSWJOP-SCRDCRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)OP(=O)(O)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)OP(=O)(O)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Riboflavin 3',4'-diphosphate

CAS RN

86108-27-2
Record name Riboflavin 3',4'-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086108272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIBOFLAVIN 3',4'-DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92C8WZZ28Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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